molecular formula C19H19F9N2O7 B11470473 ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]carbamoyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate

ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]carbamoyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate

Cat. No.: B11470473
M. Wt: 558.3 g/mol
InChI Key: JKSCGKQXAXPSKX-UHFFFAOYSA-N
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Description

ETHYL 2-({[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)PHENYL]CARBAMOYL}AMINO)-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is a complex organic compound characterized by multiple trifluoromethyl groups and a carbamoyl amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)PHENYL]CARBAMOYL}AMINO)-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the trifluoromethyl ketone: This involves the reaction of ethyl trifluoroacetate with a suitable phenyl derivative under basic conditions.

    Introduction of the ethoxy group: This step is achieved through the reaction of the intermediate with ethyl iodide in the presence of a strong base.

    Final coupling: The final product is obtained by coupling the intermediate with ethyl 2-(2,2,2-trifluoroethoxy)propanoate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)PHENYL]CARBAMOYL}AMINO)-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-({[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)PHENYL]CARBAMOYL}AMINO)-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)PHENYL]CARBAMOYL}AMINO)-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, leading to effective inhibition or modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares the trifluoromethyl and ethoxy groups but lacks the carbamoyl amino linkage.

    2,2,2-Trifluoroethyl ether: Contains the trifluoroethoxy group but differs in the overall structure and functional groups.

Uniqueness

ETHYL 2-({[4-(3-ETHOXY-1,1,1-TRIFLUORO-2-HYDROXY-3-OXOPROPAN-2-YL)PHENYL]CARBAMOYL}AMINO)-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is unique due to its combination of multiple trifluoromethyl groups, a carbamoyl amino linkage, and an ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H19F9N2O7

Molecular Weight

558.3 g/mol

IUPAC Name

ethyl 2-[4-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H19F9N2O7/c1-3-35-12(31)16(34,18(23,24)25)10-5-7-11(8-6-10)29-14(33)30-17(19(26,27)28,13(32)36-4-2)37-9-15(20,21)22/h5-8,34H,3-4,9H2,1-2H3,(H2,29,30,33)

InChI Key

JKSCGKQXAXPSKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC(C(=O)OCC)(C(F)(F)F)OCC(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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